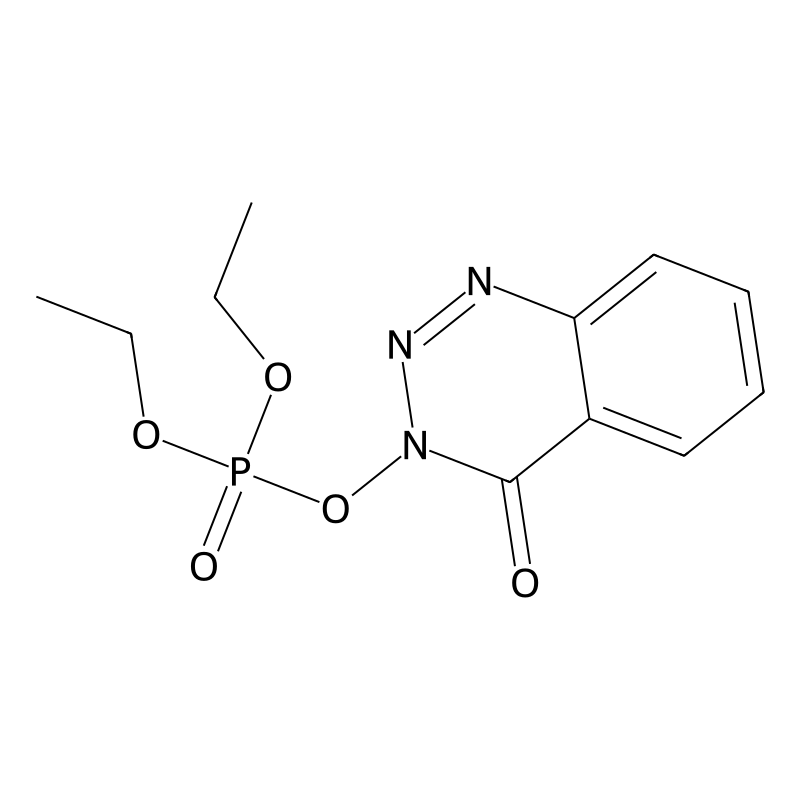

3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Function:

DEPBT is a coupling reagent used in organic synthesis for the formation of amide bonds. It is particularly valuable due to its remarkable resistance to racemization, a process that can lead to the formation of unwanted stereoisomers during the reaction. This property makes DEPBT a valuable tool for researchers who need to synthesize pure enantiopure (single stereoisomer) amides. [Source: National Institutes of Health, ]

Mechanism:

DEPBT activates the carboxylic acid component of the amide bond formation by forming a mixed anhydride intermediate. This intermediate reacts with the amine component to form the desired amide bond. The key to DEPBT's resistance to racemization is its ability to form a five-membered ring intermediate with the amine, which minimizes the possibility of rotation around the bond that would lead to racemization. [Source: National Institutes of Health, ]

Advantages:

Compared to other commonly used coupling reagents for amide bond formation, DEPBT offers several advantages:

- Superior resistance to racemization: This is crucial for synthesizing pure enantiopure amides, which are often essential for drug development and other applications.

- Broad applicability: DEPBT can be used with a wide variety of carboxylic acids and amines, making it a versatile tool for researchers.

- Mild reaction conditions: DEPBT can be used under mild reaction conditions, which can be beneficial for synthesizing sensitive molecules. [Source: National Institutes of Health, ]

3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one, commonly referred to as DEPBT, is a chemical compound with the molecular formula C₁₁H₁₄N₃O₅P. It is characterized by its unique structure, which includes a benzotriazinone moiety and a diethoxyphosphoryloxy group. This compound is primarily utilized as a coupling reagent in organic synthesis, particularly in the formation of amide bonds. Its notable feature is its remarkable resistance to racemization, making it valuable in synthesizing enantiopure compounds .

- No specific information on the safety hazards of DEPBT is readily available in scientific publications.

- However, as with most chemicals, it is advisable to handle DEPBT with appropriate personal protective equipment (PPE) in a well-ventilated laboratory environment.

DEPBT facilitates the formation of amide bonds by activating carboxylic acids through the formation of a mixed anhydride intermediate. This intermediate then reacts with an amine to yield the desired amide product. The mechanism involves the formation of a five-membered ring intermediate with the amine, which significantly reduces the likelihood of racemization during the reaction process .

Key Reactions:- Amide Bond Formation:

- Reaction: Carboxylic Acid + Amine → Amide + DEPBT byproduct

- Activation of Carboxylic Acids:

- Formation of mixed anhydride intermediates.

- Reaction: Carboxylic Acid + Amine → Amide + DEPBT byproduct

- Formation of mixed anhydride intermediates.

The synthesis of 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one typically involves several steps:

- Formation of Benzotriazinone: This can be achieved through cyclization reactions involving appropriate precursors.

- Phosphorylation: The introduction of the diethoxyphosphoryloxy group is performed using phosphorus oxychloride or similar reagents.

- Purification: The final product is purified through crystallization or chromatography to obtain high purity levels.

DEPBT is predominantly utilized in:

- Peptide Synthesis: As a coupling reagent for forming peptide bonds.

- Organic Synthesis: In various organic transformations where amide bonds are required.

- Pharmaceutical Development: Potentially in the synthesis of bioactive compounds due to its unique properties.

Several compounds exhibit similar functionalities or structures to 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one. These include:

| Compound Name | Structure Type | Unique Feature |

|---|---|---|

| Diisopropylcarbodiimide | Coupling Reagent | Commonly used but less resistant to racemization |

| N-Hydroxysuccinimide | Coupling Reagent | Often used in peptide synthesis but may lead to side reactions |

| 1-Hydroxybenzotriazole | Coupling Reagent | More reactive but lacks specificity compared to DEPBT |

DEPBT stands out due to its exceptional resistance to racemization and ability to form stable intermediates, making it particularly suitable for synthesizing pure enantiomers .

3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) is a heterocyclic organophosphate compound with the molecular formula C₁₁H₁₄N₃O₅P and a molecular weight of 299.22 g/mol. Structurally, it comprises a benzotriazinone core linked to a diethoxyphosphoryloxy group, distinguishing it from classical phosphonium or uronium coupling reagents.

Key Chemical Properties

| Property | Value/Description |

|---|---|

| CAS Number | 165534-43-0 |

| IUPAC Name | Diethyl (4-oxo-1,2,3-benzotriazin-3-yl) phosphate |

| Solubility | Soluble in DMF, THF, and acetic acid |

| Melting Point | 71–76°C |

| Storage Conditions | Refrigerated (2–8°C) |

Synonyms include diethyl (4-oxobenzo[d]triazin-3(4H)-yl) phosphate and 3-diethoxyphosphoryloxy-1,2,3-benzotriazin-4(3H)-one.

Historical Development and Discovery

DEPBT was first synthesized in the late 1990s as part of efforts to develop coupling reagents with enhanced racemization resistance. Key milestones include:

- Initial Synthesis (1999): Reported by Ye et al., DEPBT was synthesized by reacting diethyl phosphite with 1-hydroxybenzotriazole (HOBt) derivatives under controlled conditions.

- Mechanistic Insights: Studies revealed DEPBT functions as a mixed anhydride of HOOBt (hydroxybenzotriazole) and diethyl phosphoric acid, enabling efficient activation of carboxylic acids for amide bond formation.

- Validation in Peptide Synthesis: Early applications demonstrated DEPBT’s utility in solid-phase peptide synthesis (SPPS) and solution-phase cyclization reactions, particularly for sterically hindered or racemization-prone residues.

Significance in Peptide Chemistry

DEPBT’s prominence stems from its unique properties:

Racemization Resistance

DEPBT minimizes racemization during amide bond formation, a critical challenge in synthesizing enantiomerically pure peptides. Comparative studies against reagents like HBTU, HATU, and BOP showed DEPBT achieves >98% enantiomeric excess (ee) in challenging couplings.

Mechanism of Action

| Step | Process |

|---|---|

| Activation | Carboxylic acid reacts with DEPBT to form HOOBt ester intermediate. |

| Cyclization | Intermediate attacks by amine, releasing diethyl phosphite as byproduct. |

This two-step mechanism avoids prolonged exposure to strong bases, reducing epimerization risks.

Versatility in Peptide Synthesis

| Application | Advantages | Example Peptides Synthesized |

|---|---|---|

| Linear Peptides | No need to protect Ser, Thr, or Tyr hydroxyl groups. | Teicoplanin aglycon, Leu-enkephalin derivatives |

| Cyclic Peptides | High cyclization yields (e.g., 76% for pentapeptides). | c(Pro–Tyr–Leu–Ala–Gly), cycloheptapeptides |

| Complex Natural Products | Tolerates steric hindrance. | Tamandarin B, ustiloxin D, ramoplanin A2 |

Data from Ye et al. (2005) highlight DEPBT’s efficiency in synthesizing peptido-alcohols and N-glycopeptides, where hydroxyl groups remain unprotected.

Overview of Contemporary Coupling Reagents

Comparative Analysis

| Reagent | Type | Racemization Control | Key Applications |

|---|---|---|---|

| DEPBT | Mixed Anhydride | Excellent | Complex peptides, cyclization |

| HBTU | Uronium Salt | Moderate | Routine SPPS |

| HATU | Uronium Salt | Good | Sterically hindered couplings |

| BOP | Phosphonium Salt | Moderate | Solution-phase synthesis |

| PyBOP | Phosphonium Salt | Moderate | Fragment condensation |

DEPBT’s HOOBt ester intermediate is more stable than HOBt-based systems, enabling cleaner reactions.

Limitations and Alternatives

While DEPBT offers superior racemization control, its higher cost and limited commercial availability restrict widespread adoption. For cost-sensitive projects, HATU or COMU (Oxyma-based) reagents are preferred, though they require additives like HOAt to match DEPBT’s efficiency.

The amide bond formation pathway mediated by 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one follows a stepwise mechanism involving seven distinct chemical transformations. The process initiates with the deprotonation of the N-protected amino acid carboxyl group by a tertiary amine base, generating the reactive carboxylate anion necessary for subsequent nucleophilic attack [2] [4]. This carboxylate anion then performs a nucleophilic attack on the central phosphorus atom of the coupling reagent, forming a highly unstable pentacoordinate phosphorus intermediate [2].

The pentacoordinate intermediate undergoes rapid rearrangement with the elimination of diethyl phosphite as a leaving group, driven by the thermodynamic favorability of this transformation [2] [4]. This elimination step results in the formation of the 3-hydroxy-1,2,3-benzotriazin-4(3H)-one ester, commonly referred to as the HOOBt ester, which represents a stable, crystalline intermediate that can be isolated and characterized [4] [5]. The HOOBt ester serves as a highly activated acylating agent that undergoes nucleophilic attack by the amino component, forming a tetrahedral intermediate that rapidly eliminates the HOOBt leaving group to yield the final amide product [2] [4].

This mechanism is analogous to that employed by phosphonium reagents such as benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate, which generate hydroxybenzotriazole esters through similar phosphorus-mediated activation pathways [2]. The remarkable efficiency of this pathway stems from the combination of effective carboxyl activation and the formation of a stable, yet highly reactive intermediate that facilitates clean amide bond formation [3] [6].

Role of Phosphoryloxy Group

The diethoxyphosphoryloxy group functions as the critical activating moiety that enables the efficient coupling process through multiple complementary mechanisms. The electron-withdrawing nature of the phosphoryl group enhances the electrophilicity of the central phosphorus atom, facilitating nucleophilic attack by the carboxylate anion [7] [8]. This electrophilic activation is further enhanced by the polarization of the phosphorus-oxygen bonds, which creates a Lewis acid character that promotes the initial nucleophilic substitution reaction [8] [9].

The phosphoryloxy group also serves as an excellent leaving group during the rearrangement process, with diethyl phosphite elimination driving the reaction forward through thermodynamic favorability [2] [4]. The stability of the resulting diethyl phosphite byproduct provides a significant thermodynamic driving force for the overall transformation [10] [11]. Additionally, the geometric constraints imposed by the phosphoryloxy group during the transition state contribute to the stabilization of the pentacoordinate intermediate, facilitating the smooth progression of the coupling reaction [8] [9].

The phosphoryloxy group exerts significant control over the regioselectivity of nucleophilic attack through both steric and electronic directing effects [12] [13]. This selectivity control is crucial for preventing unwanted side reactions and ensuring the formation of the desired amide product. The group also plays a vital role in racemization prevention by enabling rapid coupling kinetics that outcompete the formation of racemization-prone azlactone intermediates [2] [3].

Interaction with Carboxyl Components

The interaction of 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one with various carboxyl components demonstrates remarkable versatility and efficiency across diverse substrate types. Protected amino acids exhibit excellent reactivity with minimal racemization, making this coupling reagent particularly valuable for peptide synthesis applications [2] [3] [6]. The rapid carboxylate formation in the presence of tertiary amine bases ensures efficient activation without competing side reactions that could compromise stereochemical integrity [12] [13].

Peptide fragments maintain excellent stereochemistry during coupling reactions, with the reagent demonstrating compatibility with various protecting group strategies commonly employed in peptide synthesis [2] [14]. This compatibility extends to aromatic and aliphatic carboxylic acids, which undergo efficient coupling with clean conversion and high yields under mild reaction conditions [2] [4]. Even sterically hindered carboxylic acids, which often present challenges for other coupling reagents, show moderate to good reactivity with 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one, albeit with extended reaction times [2] [12].

The electronic activation of carbonyl groups during the coupling process ensures straightforward nucleophilic attack patterns that favor the desired amide bond formation over competing pathways [15] [12]. This selective activation mechanism prevents competitive ester formation and other side reactions that can reduce coupling efficiency and product purity [12] [13]. The reagent's ability to suppress racemization compared to other coupling methods represents one of its most significant advantages, particularly in the synthesis of enantiomerically pure compounds [2] [3] [6].

Tertiary Amine Requirement

The requirement for tertiary amine bases in 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one mediated coupling reactions reflects the critical need for efficient carboxyl group deprotonation without competing nucleophilic interference [12] [13]. Diisopropylethylamine emerges as an excellent choice due to its non-nucleophilic character and sufficient steric hindrance around the nitrogen center, which prevents unwanted side reactions while maintaining adequate basicity for carboxylate generation [12] [13] [16].

N-methylmorpholine provides adequate deprotonation capability with minimal side reactions, although its moderate nucleophilicity requires careful optimization of reaction conditions [12] [13]. Collidine, with its sterically hindered pyridine structure, offers efficient deprotonation with reduced epimerization, making it particularly valuable for coupling reactions involving sensitive substrates [13] [16]. The highly hindered base 2,6-di-tert-butyl-4-dimethylaminopyridine provides rapid activation with minimal racemization, representing an optimal choice for demanding coupling applications [13] [16].

The optimal stoichiometry typically involves 1.5 to 3.0 equivalents of tertiary amine base, with 2.0 equivalents being most commonly employed [12] [13]. This stoichiometry ensures complete carboxyl group deprotonation while providing sufficient base to neutralize any hydrogen chloride or other acidic byproducts that might interfere with the coupling process [13] [17]. The non-nucleophilic character of these bases is essential to prevent competitive reactions that could reduce coupling efficiency or generate unwanted byproducts [12] [13] [16].

Formation of Reactive Intermediates

The formation of reactive intermediates during 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one mediated coupling involves a precisely orchestrated sequence of chemical transformations. The initial carboxylate anion formation through tertiary amine deprotonation creates a stabilized nucleophilic species that maintains sufficient reactivity for subsequent phosphorus attack [12] [13]. This carboxylate anion exhibits persistent stability in the presence of the tertiary amine base, allowing for controlled reaction progression [2] [4].

The pentacoordinate phosphorus complex represents the highest energy intermediate in the reaction pathway, existing only as a transition state with femtosecond-scale lifetime [8] [9]. Computational studies have provided insight into the geometric and electronic structure of this critical intermediate, revealing the factors that contribute to its instability and the driving force for subsequent rearrangement [7] [8]. The rapid formation and decomposition of this intermediate ensures efficient coupling without accumulation of unstable species [2] [4].

The 3-hydroxy-1,2,3-benzotriazin-4(3H)-one ester intermediate represents a unique feature of this coupling system, existing as a stable, crystalline solid that can be isolated and characterized [4] [5] [18]. This intermediate has been successfully isolated in peptide synthesis attempts, confirming its role in the proposed mechanism [4]. The stability of this intermediate allows for potential storage and use as a preformed activated ester, providing additional synthetic flexibility [19] [5].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (98.04%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant